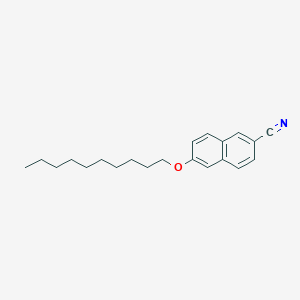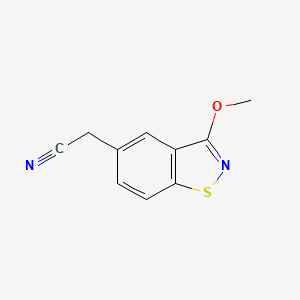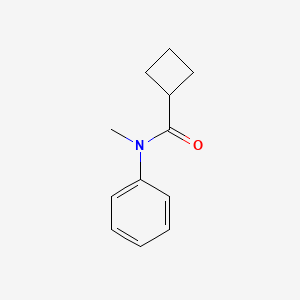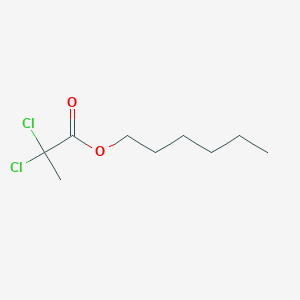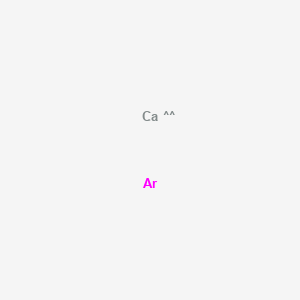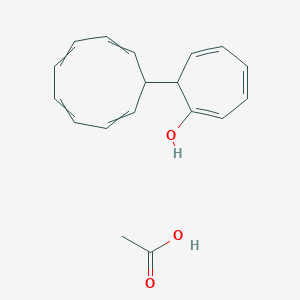
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is an organosulfur compound with the molecular formula C4H8O5S2. It is also known by its IUPAC name, sulfolane-3-sulfonic acid . This compound is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a sulfone derivative. It is a colorless, crystalline solid that is soluble in water and various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. One common method is the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:
C4H8S+2H2O2→C4H8O2S+2H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide involves its ability to act as a sulfone donor. It can participate in various chemical reactions by donating its sulfone group to other molecules. This property makes it a valuable intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene: An organosulfur compound with a similar ring structure but lacking the sulfone group.
Thiophene, tetrahydro-, 1,1-dioxide: A closely related compound with a similar molecular formula but different functional groups.
Uniqueness
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfone donors, such as in the synthesis of pharmaceuticals and industrial chemicals.
Propriétés
Numéro CAS |
65753-57-3 |
|---|---|
Formule moléculaire |
C4H8O5S2 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
1,1-dioxothiolane-3-sulfonic acid |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9) |
Clé InChI |
QJJODUDDARIVCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



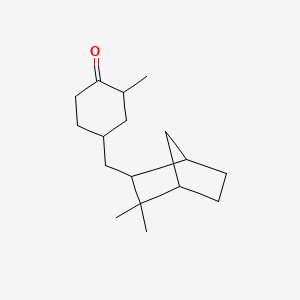
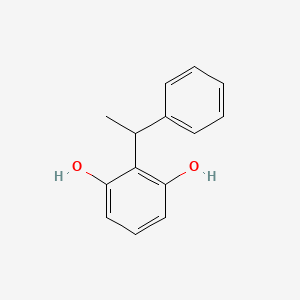
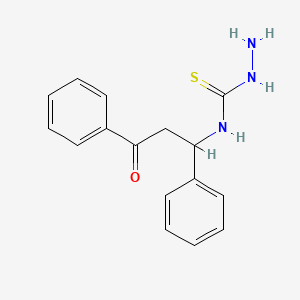
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
